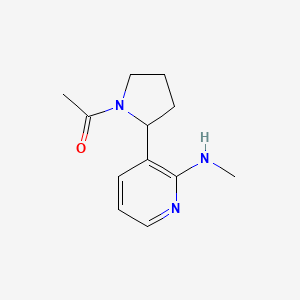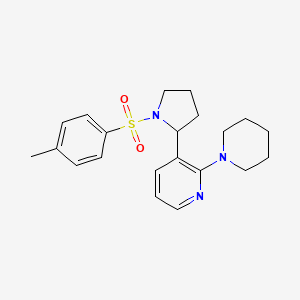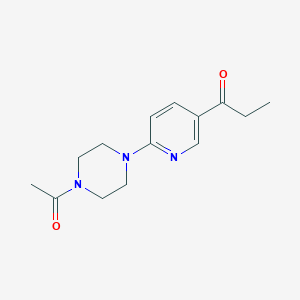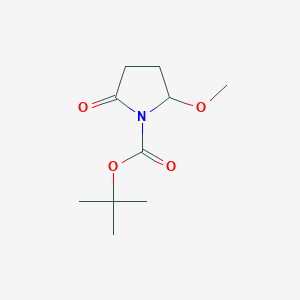
1-(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring and a pyridine ring, both of which are nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions
1-(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
1-(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties
作用机制
The mechanism of action of 1-(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and have similar chemical properties.
Pyridine Derivatives: Compounds like 2-aminopyridine and 3-bromopyridine share the pyridine ring structure and exhibit similar reactivity.
Uniqueness
1-(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the combination of both pyrrolidine and pyridine rings in its structure. This dual-ring system provides a versatile scaffold for chemical modifications and potential interactions with a wide range of biological targets .
属性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
1-[2-[2-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H17N3O/c1-9(16)15-8-4-6-11(15)10-5-3-7-14-12(10)13-2/h3,5,7,11H,4,6,8H2,1-2H3,(H,13,14) |
InChI 键 |
TWVTXIYPAFBYND-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B11800770.png)





![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11800798.png)





